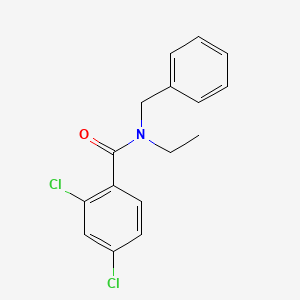

N-benzyl-2,4-dichloro-N-ethylbenzamide

Description

N-Benzyl-2,4-dichloro-N-ethylbenzamide is a benzamide derivative characterized by a dichlorinated aromatic ring, an N-benzyl group, and an N-ethyl substituent. The N-benzyl and N-ethyl groups likely enhance lipophilicity, influencing bioavailability and membrane penetration compared to simpler benzamides.

Properties

IUPAC Name |

N-benzyl-2,4-dichloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-9-8-13(17)10-15(14)18/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUSNRMGEMRRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dichloro-N-ethylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-dichlorobenzoyl chloride+N-benzylethylamine→this compound+HCl

The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,4-dichloro-N-ethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

Substitution: Products with nucleophiles replacing chlorine atoms.

Reduction: N-benzyl-2,4-dichloro-N-ethylamine.

Oxidation: N-benzyl-2,4-dichloro-N-ethylbenzoic acid.

Scientific Research Applications

N-benzyl-2,4-dichloro-N-ethylbenzamide has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the benzyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of benzamide derivatives is highly dependent on substituents. Key analogues include:

Key Observations :

- Lipophilicity : The N-ethyl and N-benzyl groups in the target compound likely increase logP values relative to hydroxyl- or triazole-containing analogues, favoring membrane permeability .

Antioxidant Activity

- Target Compound : Predicted to exhibit moderate antioxidant activity due to chloro groups, which can delocalize radicals. However, fluorophenyl analogues (e.g., 10b–d in ) show superior DPPH scavenging (64.5–96%), suggesting fluorine’s stronger electron-withdrawing effects enhance radical stabilization .

- N-Benzyl-2,2,2-trifluoroacetamide () : Demonstrated 78.97% antioxidant activity at 1,000 µg/mL, likely via radical quenching by the trifluoromethyl group .

Antimicrobial Activity

- N-Benzyl-2,2,2-trifluoroacetamide () : Exhibited broad antifungal activity (MIC: 15.62–62.5 µg/mL), possibly due to trifluoroacetyl disrupting fungal membranes .

Enzyme Inhibition

- LOX Inhibition : Compound 10c () with 2,4-difluorophenyl showed IC₅₀ = 10 µM, highlighting fluorine’s role in enzyme binding . The target compound’s dichloro groups may similarly inhibit oxidoreductases but with distinct steric effects.

Q & A

Q. What are the recommended synthetic strategies for N-benzyl-2,4-dichloro-N-ethylbenzamide, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves acylation of substituted benzylamines with acyl chlorides. For example:

- Step 1: React 2,4-dichlorobenzoyl chloride with N-ethylbenzylamine in dichloromethane (DCM) under basic conditions (e.g., pyridine) .

- Step 2: Optimize reaction time and temperature to improve yields. For instance, room-temperature reactions (18–24 hours) often achieve >80% yield, while elevated temperatures may degrade sensitive intermediates .

- Purification: Use column chromatography or HPLC with polar solvents (e.g., methanol/water gradients) to isolate the product .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on substituent effects. For example, the N-ethyl group shows a triplet at δ ~1.2 ppm (CH3) and a quartet at δ ~3.4 ppm (CH2), while aromatic protons split into distinct doublets due to chlorine’s electron-withdrawing effects .

- X-ray Crystallography: Use SHELX software (e.g., SHELXL) for refinement. Key parameters include R-factors (<5%) and anisotropic displacement parameters to confirm molecular geometry .

Q. How can researchers assess purity and stability during storage?

Methodological Answer:

- HPLC-MS: Monitor purity using reverse-phase C18 columns with UV detection at 254 nm. Impurities >0.5% warrant re-crystallization .

- Stability Tests: Store under inert gas (N2/Ar) at –20°C. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine position, N-alkyl groups) affect bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs like N-benzyl-2,6-dichloro-N-ethylbenzamide (shifted Cl) and N-benzyl-2,4-dichloro-N-propylbenzamide (longer alkyl chain).

Q. What computational approaches are suitable for predicting binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., fungal lanosterol 14α-demethylase). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with chlorine substituents .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) <2 Å and ligand–residue interaction frequencies .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Case Study: If Study A reports antifungal activity (MIC = 15.62 µg/mL) , but Study B shows no activity, investigate:

- Assay Conditions: Differences in fungal strains, media pH, or incubation time.

- Compound Integrity: Verify purity via LC-MS and exclude degradation products.

- Structural Isomerism: Confirm the absence of isomers (e.g., 3,4-dichloro vs. 2,4-dichloro), which drastically alter bioactivity .

Q. What strategies optimize reaction scalability while minimizing hazardous byproducts?

Methodological Answer:

- Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .

- Catalysis: Use Pd/C (5% wt) for hydrogenolysis steps to reduce reaction time and improve atom economy .

- Byproduct Mitigation: Employ inline FTIR to monitor intermediates and quench reactive species (e.g., HCl) with bicarbonate washes .

Data Analysis and Validation

Q. How should crystallographic data be validated to ensure structural accuracy?

Methodological Answer:

Q. What statistical methods are recommended for analyzing dose-response data in bioassays?

Methodological Answer:

- Nonlinear Regression: Fit IC50/EC50 curves using GraphPad Prism (four-parameter logistic model). Report 95% confidence intervals .

- Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates .

Methodological Pitfalls and Solutions

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be addressed?

Methodological Answer:

- Dynamic Effects: Rotamers of the N-ethyl group cause peak broadening. Heat the sample to 50°C to coalesce signals .

- Impurities: Use deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks and confirm assignments via 2D COSY .

Q. How can low yields in acylation reactions be improved?

Methodological Answer:

- Activation: Add 1 eq. of DMAP to enhance nucleophilicity of the amine .

- Solvent Choice: Switch from DCM to THF for better solubility of polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.